molecular formula C22H22FN3O3 B612173 AZD2461 CAS No. 1174043-16-3

AZD2461

Cat. No.: B612173
CAS No.: 1174043-16-3
M. Wt: 395.4 g/mol
InChI Key: HYNBNUYQTQIHJK-UHFFFAOYSA-N
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Description

AZD2461 is a next-generation poly (ADP-ribose) polymerase inhibitor developed to overcome the limitations of earlier inhibitors like olaparib. It is designed to be a poor substrate for drug transporters, making it effective against tumors resistant to olaparib . This compound has shown promise in preclinical models, particularly in BRCA1-deficient tumors .

Preparation Methods

The synthesis of AZD2461 involves multiple steps, including the formation of a piperidine ether core. One method involves the Cu-mediated 18F-fluorodeboronation of a carefully designed radiolabelling precursor to access the 18F-labelled isotopologue of this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, although specific industrial methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

AZD2461 primarily undergoes reactions typical of poly (ADP-ribose) polymerase inhibitors. These include:

Scientific Research Applications

Background on AZD2461

This compound was developed as a next-generation PARP inhibitor with a focus on overcoming the limitations associated with olaparib, particularly its susceptibility to P-glycoprotein-mediated drug resistance. With an IC50 value of approximately 5 nM, this compound demonstrates potent inhibition of PARP1 and PARP2, making it a promising candidate for cancer therapies that target DNA repair mechanisms .

Treatment of Solid Tumors

This compound is currently undergoing clinical trials aimed at assessing its efficacy and safety in treating solid tumors. An open-label dose-escalation study is evaluating its potential as a monotherapy and in combination with other treatments .

Overcoming Drug Resistance

One of the significant advantages of this compound is its ability to circumvent P-glycoprotein-mediated resistance observed with olaparib. Studies have shown that this compound maintains efficacy against tumors that have developed resistance due to overexpression of this transporter .

Case Study 1: Efficacy Against Olaparib-Resistant Tumors

In preclinical models, this compound demonstrated significant efficacy against olaparib-resistant tumors characterized by high levels of P-glycoprotein. The compound's lower affinity for this transporter allows it to retain therapeutic action where other PARP inhibitors fail .

Parameter This compound Olaparib
IC50 (nM)5~10
Resistance OvercomingYesNo
Tolerance in CombinationBetterLower

Case Study 2: Long-Term Treatment Outcomes

A study involving mice with KB1P tumors revealed that long-term treatment with this compound not only inhibited PARP activity effectively but also significantly increased median relapse-free survival from 64 days to 132 days compared to control groups .

In Vitro Studies

This compound has been shown to reduce cell viability in various cancer cell lines, including MCF-7 and SKBR-3 breast cancer cells. The compound induces cell cycle arrest and apoptosis through increased reactive oxygen species (ROS) production and DNA damage accumulation .

Cell Line Effect of this compound
MCF-7Reduced viability; G2 phase arrest
SKBR-3Cytotoxic effects; increased ROS

In Vivo Studies

In vivo studies using xenograft models have demonstrated that this compound effectively inhibits tumor growth and enhances survival rates in subjects previously resistant to olaparib treatment. These findings suggest its potential for clinical application in similar patient populations .

Imaging Applications

Recent research has explored the use of this compound as a radiolabeled probe for PET imaging. Although initial studies indicated limited blood-brain barrier penetration, ongoing investigations are targeting the development of more effective imaging agents based on the this compound scaffold for neurodegenerative disease research .

Biological Activity

AZD2461 is a potent inhibitor of poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, and has been developed as a next-generation therapeutic agent following the approval of olaparib. This compound exhibits significant biological activity against various cancer types, particularly those with deficiencies in DNA repair mechanisms.

This compound works by inhibiting the enzymatic activity of PARP proteins, which play a crucial role in repairing DNA damage. By blocking these enzymes, this compound induces synthetic lethality in cancer cells that are already compromised in their DNA repair capabilities, such as those with BRCA mutations. The compound has been shown to have varying inhibitory potency across different PARP isoforms:

PARP Isoform IC50 (nM)
PARP22
PARP15
PARP3200

This differential activity suggests that this compound may offer advantages in targeting specific cancer types while minimizing off-target effects associated with broader-spectrum PARP inhibitors like olaparib .

Efficacy in Cancer Models

This compound has demonstrated efficacy in various preclinical models, particularly in cancers resistant to other PARP inhibitors. For instance, studies have shown that this compound effectively inhibits the growth of olaparib-resistant mammary tumors in mouse models. It is also noted for its ability to overcome resistance mechanisms involving P-glycoprotein overexpression, making it a promising candidate for treating resistant cancer phenotypes .

Case Study: Efficacy Against Olaparib-Resistant Tumors

In a study involving tumor-bearing mice, this compound was administered to assess its impact on tumor growth and survival rates. The results indicated that:

  • Tumor Growth Inhibition : this compound significantly reduced tumor volume compared to control groups.
  • Survival Rates : Mice treated with this compound exhibited improved survival rates compared to those receiving standard treatments.

These findings underscore the potential of this compound as a viable option for patients with tumors that have developed resistance to existing therapies .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. In studies using radiolabeled forms of the drug, such as [^18F]this compound, researchers observed:

  • High Uptake in Tumors : The compound showed significant uptake in PARP-expressing tumors, particularly PSN-1 cells, with values reaching up to 7.34 ± 1.16 %ID/g.
  • Biodistribution : The biodistribution profile revealed lower liver uptake compared to other PARP inhibitors, suggesting a potentially reduced risk of hepatotoxicity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of AZD2461, and how does its selectivity profile compare to other PARP inhibitors?

this compound inhibits PARP1 and PARP2 with IC50 values of ~5 nM and ~2 nM, respectively, but exhibits lower affinity for PARP3 (IC50 = 200 nM) compared to olaparib . Its poor substrate affinity for P-glycoprotein (P-gp) reduces efflux-mediated resistance in MDR1-overexpressing cancers . Methodologically, PARP selectivity is assessed via enzyme inhibition assays (e.g., PAR polymer formation assays) and competitive binding studies using radiolabeled tracers like [18F]this compound .

Q. What experimental models are commonly used to study this compound’s efficacy, and what key parameters should be measured?

Common models include:

  • Prostate cancer : PTEN-deficient PC-3 and PTEN-wild-type DU145 cells, evaluated via MTT assays (IC50: 36.48 µM vs. 59.03 µM at 48 hours) and Annexin V/PI staining for apoptosis .
  • BRCA-deficient tumors : MDA-MB-436 (BRCA1-mutant) and xenograft models, assessed for synthetic lethality using clonogenic assays .
  • Imaging : Pancreatic cancer xenografts (e.g., PSN-1) for PET tracer uptake studies (e.g., 7.34 ± 1.16 %ID/g) .

Q. How does this compound modulate VEGF and PTEN expression in cancer cells?

this compound downregulates VEGF mRNA in PTEN-deficient PC-3 cells (p < 0.05 at all timepoints) but shows variable effects in PTEN-wild-type DU145 cells. PTEN status is evaluated via qPCR (2^-ΔΔCt method) and Western blotting . This effect is linked to PARP1 inhibition disrupting DNA repair pathways, indirectly influencing angiogenesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s preclinical efficacy across cell lines?

Discrepancies arise from:

  • PTEN status : PTEN-deficient cells show higher apoptosis (PC-3: 38.8% vs. DU145: 28% at 40 µM) due to synthetic lethality with HR repair defects .
  • PARP3 activity : this compound’s weak PARP3 inhibition (vs. olaparib) reduces interference with non-homologous end joining (NHEJ), affecting genomic stability in repair-competent cells . Method : Use isogenic cell lines (e.g., PTEN-knockout DU145) and PARP3-specific inhibitors to isolate mechanisms .

Q. What strategies optimize this compound-based combination therapies?

  • Chemotherapy synergy : this compound potentiates temozolomide in SW620 xenografts (tumor growth inhibition: 75% vs. 60% for olaparib) with reduced myelotoxicity in mice .
  • HDAC inhibitors : Valproic acid (VPA) synergizes with this compound in PTEN-mutant PC-3 cells (CI < 0.9) by suppressing Rad51 and Mre11 expression (qPCR/ELISA) and increasing γ-H2AX foci . Design : Use Chou-Talalay combination index (CI) analysis and DNA damage markers (e.g., COMET assay) .

Q. How does this compound’s PARP binding profile influence its utility in PET imaging?

[18F]this compound shows lower tumor specificity than [18F]olaparib due to off-target binding (e.g., 70% residual uptake after olaparib blockade vs. 25% with this compound) . This is attributed to its weak PARP3 inhibition and unknown secondary targets. Method : Perform blocking experiments with excess cold PARP inhibitors and validate via autoradiography .

Q. Why does this compound exhibit species-specific tolerability in combination therapies?

In mice, this compound + temozolomide causes less bone marrow toxicity than olaparib due to spared PARP3-dependent NHEJ in hematopoietic stem cells. However, rats show no tolerability difference, suggesting species-specific repair pathway reliance . Recommendation : Use rat models for human toxicity predictions and murine models for mechanistic studies .

Q. Data Contradiction Analysis

Q. Conflicting reports on this compound’s efficacy in BRCA-deficient models: How to interpret?

While this compound shows activity in BRCA1-mutant MDA-MB-436 cells (clonogenic IC50: ~100 nM), its clinical failure in BRCA-associated cancers may stem from:

  • P-gp-independent resistance : Upregulation of alternative efflux transporters (e.g., ABCG2) .
  • PARP3 compensation : Residual PARP3 activity mitigates synthetic lethality in vivo . Solution : Profile transporter expression (e.g., Caco-2 permeability assays) and use PARP3-knockout models .

Q. Key Research Considerations

  • Avoid confounding factors : Test this compound batches for purity (HPLC ≥98%) and solubility (DMSO stock stability) .
  • Clinical relevance : Despite Phase I trial discontinuation (NCT01247168), this compound remains a tool for studying PARP inhibitor resistance and MDR1 biology .

Properties

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174043-16-3
Record name AZD-2461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1174043-16-3
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Record name AZD-2461
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Synthesis routes and methods

Procedure details

O-Benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (45.5 g, 119.86 mmol) was added portionwise to a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1) (27.5 g, 92.20 mmol), 4-methoxypiperidine (11.68 g, 101.42 mmol) and triethylamine (30.8 mL, 221.28 mmol) in DMA (450 mL) at 20° C. under nitrogen. The resulting solution was stirred at 20° C. for 21 hours. The solution was poured into water (2.5 liters) and extracted with EtOAc (×3), the combined extracts washed with brine (×3), dried (MgSO4), filtered and evaporated to a gum. The crude product was purified by flash silica chromatography, elution gradient 0 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness and slurried with EtOAc to afford 4-(4-fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one (2b) (22.45 g, 61.6%) as a white solid after filtration and vacuum drying.
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

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